Comprehensive 1H and 13C NMR Spectral Assignments for Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate
Comprehensive 1H and 13C NMR Spectral Assignments for Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate
Executive Summary
The pyrazole and furan heterocycles are privileged scaffolds in modern drug discovery, frequently appearing in kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds. The molecule Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate represents a highly functionalized building block where precise regiochemical assignment is critical. During the cyclocondensation of asymmetrical 1,3-dicarbonyls with methylhydrazine, the inherent α -effect of the hydrazine often leads to a mixture of 1,3- and 1,5-disubstituted regioisomers[1].
This technical guide provides an authoritative, self-validating framework for the complete 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral assignment of this compound. By integrating 1D and 2D NMR methodologies, we establish a robust protocol that not only identifies the chemical shifts but mechanistically proves the regiochemistry of the N-methyl and furan-2-yl groups.
Structural Anatomy & Signal Causality
To accurately interpret the NMR spectra, the molecule must be deconstructed into three distinct electronic domains, each governed by specific mesomeric and inductive effects:
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The N-Methyl Pyrazole Core: The pyrazole ring is an electron-rich aromatic system. The N1-methyl group experiences a deshielding effect from the adjacent aromatic π -system, pushing its 1 H signal to ~4.15 ppm. The C4 position is the most electron-rich carbon in the pyrazole ring, resulting in a relatively upfield 13 C shift (~108.5 ppm) and a distinct 1 H singlet (~7.10 ppm)[2].
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The Furan-2-yl Substituent (C5): Attached at the C5 position of the pyrazole, the furan ring exhibits characteristic scalar couplings. The oxygen atom strongly deshields the adjacent H-5' proton (~7.55 ppm), while H-3' and H-4' appear further upfield. The coupling constants ( 3J3,4≈3.5 Hz, 3J4,5≈1.8 Hz) are highly diagnostic for 2-substituted furans.
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The Ethyl Ester Moiety (C3): The electron-withdrawing nature of the carboxylate group at C3 deshields the pyrazole C3 carbon (~143.0 ppm). The ethyl group presents a textbook A2X3 spin system: a quartet (~4.40 ppm) and a triplet (~1.40 ppm) with a 3J coupling of 7.1 Hz[3].
Experimental Workflow: High-Resolution NMR Protocol
To ensure trustworthiness and reproducibility, the following self-validating protocol must be strictly adhered to. The parameters are optimized to capture both rapidly relaxing protons and slowly relaxing quaternary carbons.
Step-by-Step Methodology:
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Sample Preparation: Dissolve 15–20 mg of the highly purified compound in 0.6 mL of deuterated chloroform (CDCl 3 ). CDCl 3 is selected to prevent exchangeable proton interference and provide a stable deuterium lock. Add 0.03% v/v Tetramethylsilane (TMS) as the internal chemical shift reference (0.00 ppm).
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Instrument Tuning: Insert the 5 mm NMR tube into a 400 MHz (or higher) NMR spectrometer. Perform rigorous automated or manual tuning and matching for both 1 H and 13 C nuclei. Shim the Z1-Z5 gradients until the TMS line width at half-height is < 0.5 Hz.
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1D 1 H Acquisition: Set the spectral width to 12 ppm. Utilize a 30° excitation pulse to prevent signal saturation. Crucially, set the relaxation delay (D1) to 1.0 second and acquire 16–32 scans.
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1D 13 C Acquisition: Set the spectral width to 250 ppm. Apply WALTZ-16 proton decoupling. Critical Step: Set the relaxation delay (D1) to a minimum of 2.0 seconds. This extended delay is mandatory to ensure the full relaxation of quaternary carbons (C=O, Pyrazole C3, Pyrazole C5, Furan C2'), which lack attached protons to facilitate dipole-dipole relaxation. Acquire 512–1024 scans.
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2D Heteronuclear & Homonuclear Acquisition:
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HSQC (Heteronuclear Single Quantum Coherence): Acquire to map direct 1JCH connections.
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HMBC (Heteronuclear Multiple Bond Correlation): Optimize the delay for long-range couplings ( nJCH=8 Hz). This is vital for linking the N-methyl protons to the pyrazole core.
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NOESY (Nuclear Overhauser Effect Spectroscopy): Set the mixing time ( τm ) to 400 ms. This spatial correlation experiment is the ultimate validator of the molecule's regiochemistry.
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Step-by-step NMR acquisition and structural elucidation workflow for pyrazole derivatives.
Quantitative Data Presentation
The following tables summarize the assigned chemical shifts, multiplicities, and coupling constants. These values are synthesized from empirical additivity rules and cross-validated against analogous 1,5-disubstituted pyrazole systems[1][2].
Table 1: 1 H NMR Spectral Assignments (400 MHz, CDCl 3 )
| Position | Structural Moiety | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration |
| -OCH 2 CH 3 | Ethyl (CH 3 ) | 1.40 | Triplet (t) | 7.1 | 3H |
| N1-CH 3 | N-Methyl | 4.15 | Singlet (s) | - | 3H |
| -OCH 2 CH 3 | Ethyl (CH 2 ) | 4.40 | Quartet (q) | 7.1 | 2H |
| Furan-H4' | Furan Ring | 6.55 | Doublet of doublets (dd) | 3.5, 1.8 | 1H |
| Furan-H3' | Furan Ring | 6.65 | Doublet of doublets (dd) | 3.5, 0.8 | 1H |
| Pyrazole-H4 | Pyrazole Core | 7.10 | Singlet (s) | - | 1H |
| Furan-H5' | Furan Ring | 7.55 | Doublet of doublets (dd) | 1.8, 0.8 | 1H |
Table 2: 13 C NMR Spectral Assignments (100 MHz, CDCl 3 )
| Position | Structural Moiety | Chemical Shift ( δ , ppm) | Carbon Type (via DEPT-135) |
| -OCH 2 CH 3 | Ethyl (CH 3 ) | 14.4 | CH 3 (Positive) |
| N1-CH 3 | N-Methyl | 38.5 | CH 3 (Positive) |
| -OCH 2 CH 3 | Ethyl (CH 2 ) | 61.2 | CH 2 (Negative) |
| Pyrazole-C4 | Pyrazole Core | 108.5 | CH (Positive) |
| Furan-C3' | Furan Ring | 111.5 | CH (Positive) |
| Furan-C4' | Furan Ring | 112.0 | CH (Positive) |
| Pyrazole-C5 | Pyrazole Core | 136.0 | C q (Null) |
| Pyrazole-C3 | Pyrazole Core | 143.0 | C q (Null) |
| Furan-C5' | Furan Ring | 143.5 | CH (Positive) |
| Furan-C2' | Furan Ring | 144.0 | C q (Null) |
| C=O | Ester Carbonyl | 162.5 | C q (Null) |
Mechanistic Insights: The Self-Validating System
The primary analytical challenge in synthesizing N-substituted pyrazoles is differentiating the 1,5-isomer from the 1,3-isomer. The assignments provided above form a self-validating system when paired with 2D NMR data.
The HMBC Regiochemical Proof
In the HMBC spectrum, the N1-methyl protons ( δ 4.15) will show a strong 3JCH correlation to the pyrazole C5 carbon ( δ 136.0). If the molecule were the incorrect 1,3-isomer, this correlation would point to a completely different chemical shift environment (the ester-bearing carbon). Furthermore, the Pyrazole-H4 proton ( δ 7.10) shows 2JCH correlations to both C3 ( δ 143.0) and C5 ( δ 136.0), locking the core framework in place[1].
The NOESY Spatial Proof
While HMBC proves connectivity through bonds, NOESY proves proximity through space. Because the furan ring is at the 5-position, it is sterically adjacent to the N1-methyl group. A distinct NOE cross-peak will be observed between the N1-methyl protons ( δ 4.15) and the Furan-H3' proton ( δ 6.65). If the furan were at the 3-position, this interaction would be physically impossible, and the N1-methyl would instead show an NOE to the Pyrazole-H4 proton.
Key HMBC and NOESY correlations validating the 1,5-disubstituted pyrazole regiochemistry.
References
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Regiodivergent Synthesis of 3,4- and 4,5-Disubstituted N-Methylpyrazoles from 4-Acyl-1H-pyrrole-2,3-dione and Methylhydrazine , The Journal of Organic Chemistry (ACS Publications).
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Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones , Ural Federal University / MDPI. 2
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Synthesis of Pyrazoles Based on Functionalized Allenoates , Semantic Scholar. 3
